Dibenzo[b,d]furan-2-ylmethanamine
Overview
Description
Dibenzo[b,d]furan-2-ylmethanamine is an organic compound that belongs to the class of benzofuran derivatives It is characterized by a dibenzofuran core structure with an amine group attached to the second carbon of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of diarylether derivatives to form the dibenzofuran nucleus . This can be achieved through various cyclization reactions, including intramolecular photochemical Wittig reactions .
Industrial Production Methods: Industrial production of dibenzofuran-2-ylmethanamine may involve large-scale cyclization processes, often utilizing catalysts to improve yield and efficiency. The specific conditions, such as temperature, pressure, and solvents, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,d]furan-2-ylmethanamine undergoes several types of chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions.
Common Reagents and Conditions:
Halogenation: Typically involves halogens like chlorine or bromine in the presence of a catalyst.
Friedel-Crafts Reactions: Often conducted using aluminum chloride as a catalyst.
Lithiation: Utilizes butyl lithium under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated dibenzofuran derivatives, while Friedel-Crafts reactions can introduce various acyl or alkyl groups.
Scientific Research Applications
Dibenzo[b,d]furan-2-ylmethanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a lead compound in drug discovery due to its biological activities.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Biological Research: Investigated for its antibacterial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of dibenzofuran-2-ylmethanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzofuran: Shares the core structure but lacks the amine group.
Dibenzofuran: The parent compound without the methanamine substitution.
Benzothiophene: Similar structure with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness: Dibenzo[b,d]furan-2-ylmethanamine is unique due to the presence of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
dibenzofuran-2-ylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H,8,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYOVMXQRWIDBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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